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Compound of Interest

Compound Name: 5-Bromonaphthalen-1-OL

Cat. No.: B1590002 Get Quote

An In-depth Technical Guide to 5-Bromonaphthalen-1-ol: Structure, Synthesis, and

Applications

Introduction
5-Bromonaphthalen-1-ol, also known as 5-bromo-1-naphthol, is a substituted naphthalene

derivative of significant interest in medicinal chemistry and materials science. Its rigid bicyclic

aromatic core, functionalized with both a nucleophilic hydroxyl group and a synthetically

versatile bromine atom, makes it a valuable intermediate for the construction of more complex

molecular architectures. This guide provides a comprehensive overview of the chemical

structure, properties, synthesis, and key applications of 5-Bromonaphthalen-1-ol, tailored for

researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is a thorough

characterization of its structure and inherent properties.

Molecular Structure
5-Bromonaphthalen-1-ol consists of a naphthalene ring system where a hydroxyl (-OH) group

is attached at the C1 position and a bromine (Br) atom is at the C5 position. The presence of

the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the

aromatic scaffold dictates its reactivity and electronic properties.
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Caption: Chemical structure of 5-Bromonaphthalen-1-ol.

Physicochemical Data
A summary of the key physicochemical properties of 5-Bromonaphthalen-1-ol is presented in

the table below. These parameters are crucial for designing experimental conditions, including

solvent selection and purification strategies.

Property Value Source

CAS Number 52927-23-8 [1]

Molecular Formula C₁₀H₇BrO [1]

Molecular Weight 223.07 g/mol [1][2]

SMILES
C1=CC2=C(C=CC=C2Br)C(=C

1)O

pKa 8.93 ± 0.40 (Predicted) [1]

Storage
Inert atmosphere, room

temperature
[2]

Synthesis of 5-Bromonaphthalen-1-ol
The synthesis of 5-Bromonaphthalen-1-ol presents a regioselectivity challenge. The

naphthalene core has multiple positions susceptible to electrophilic attack, and the directing

effects of the hydroxyl group must be carefully managed to achieve the desired 5-bromo

substitution pattern. Several synthetic strategies have been developed, each with distinct

advantages and mechanistic underpinnings.

Synthesis from 2,5-Dibromo-1-tetralone
One of the more complex but regioselective methods involves the aromatization of a

brominated tetralone precursor.[3] This multi-step approach provides good control over the final

substitution pattern, albeit with a moderate overall yield.

Workflow Diagram:
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Caption: Workflow for the synthesis of 5-Bromonaphthalen-1-ol from 2,5-Dibromo-1-tetralone.

Experimental Protocol:

Aromatization: 2,5-Dibromo-1-tetralone is heated to reflux (155°C) with lithium chloride (LiCl)

in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. The reaction is

monitored by HPLC until the starting material is consumed (typically within 30 minutes).[3]

Workup and Extraction: The reaction mixture is cooled and diluted with 1N HCl. The aqueous

phase is then extracted multiple times with diethyl ether.[3]

Purification: The combined ether layers are extracted with 3N NaOH to separate the phenolic

product from non-naphthol by-products. The basic aqueous extracts are then combined,

acidified to pH 1 with concentrated HCl, and the product is extracted into dichloromethane.[3]

Final Isolation: The dichloromethane solution is decolorized with activated carbon. The final

purification is achieved by preparative reversed-phase HPLC to separate the desired 5-

bromo-1-naphthol from its 7-bromo isomer, yielding a white solid.[3]

Causality and Insights: The use of LiCl in DMF at high temperatures facilitates an elimination

reaction, leading to the aromatization of the tetralone ring. The key challenge in this synthesis

is the separation of the isomeric products, 5-bromo-1-naphthol and 7-bromo-1-naphthol, which

necessitates chromatographic purification.[3]

Electrophilic Bromination of 1-Naphthol
The direct bromination of 1-naphthol is the most straightforward approach conceptually.

However, it is complicated by the powerful activating and ortho-, para-directing nature of the

hydroxyl group. This often leads to a mixture of products.

Reaction Challenges:
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Regioselectivity: The hydroxyl group strongly directs electrophilic attack to the C2 and C4

positions. This makes the formation of 4-bromo-1-naphthol a significant competing reaction.

[4]

Polybromination: The activated naphthalene ring is susceptible to further bromination,

leading to the formation of dibromo- and tribromo-derivatives.[5]

Studies on the bromination of 1-naphthol in aqueous solution have shown the formation of a

benzo-4-bromo-2,5-cyclohexadienone intermediate, which then enolizes to 4-bromo-1-

naphthol.[4] Achieving selective bromination at the C5 position requires specialized conditions

or protecting group strategies that are not straightforward.

Sandmeyer Reaction from 5-Aminonaphthalen-1-ol
A highly reliable and regioselective method for introducing a bromine atom onto an aromatic

ring is the Sandmeyer reaction.[6][7][8] This reaction proceeds via the diazotization of a primary

aromatic amine, followed by displacement of the resulting diazonium salt with a halide using a

copper(I) salt catalyst.

Conceptual Synthesis Pathway:

5-Aminonaphthalen-1-amine
(Precursor)

Diazotization
(NaNO2, HBr, 0-5 °C)

Naphthalene-5-diazonium-1-ol
(Intermediate)

Sandmeyer Reaction
(CuBr) 5-Bromonaphthalen-1-ol

Click to download full resolution via product page

Caption: Conceptual pathway for the synthesis of 5-Bromonaphthalen-1-ol via the Sandmeyer

reaction.

Mechanistic Rationale:

Diazotization: The starting material, 5-aminonaphthalen-1-amine, would be treated with

nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low

temperatures (0-5 °C) to form the corresponding diazonium salt.[8]

Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then treated with copper(I)

bromide (CuBr). The reaction is initiated by a single-electron transfer from the copper(I)
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catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of

nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) species,

yielding the final product and regenerating the copper(I) catalyst.[7][8]

This method is advantageous because the position of the bromine atom is unambiguously

defined by the position of the amine group in the starting material. While a specific protocol for

5-Bromonaphthalen-1-ol was not found in the provided search results, the successful

application of the Sandmeyer reaction for the synthesis of the related 5-bromo-2-naphthol from

5-amino-2-naphthol strongly supports its viability.[9]

Applications in Research and Drug Development
The unique arrangement of functional groups in 5-Bromonaphthalen-1-ol makes it a valuable

scaffold in several areas of chemical and pharmaceutical research.

Ligand for Peroxisome Proliferator-Activated Receptors
(PPARs)
5-Bromonaphthalen-1-ol has been identified as a ligand that binds to the intracellular nuclear

receptor peroxisome proliferator-activated receptor alpha (PPARα). PPARs are a group of

nuclear receptor proteins that function as transcription factors regulating the expression of

genes involved in metabolism, cell proliferation, and differentiation. As such, they are important

drug targets for the treatment of metabolic disorders like dyslipidemia and type 2 diabetes. The

ability of 5-Bromonaphthalen-1-ol to bind to PPARα makes it a useful tool for studying the

physiological function of this receptor and a potential starting point for the design of new

therapeutic agents.

Intermediate in Organic Synthesis
The true value of 5-Bromonaphthalen-1-ol for many researchers lies in its role as a versatile

synthetic intermediate.[10]

Cross-Coupling Reactions: The bromine atom at the C5 position is well-suited for a variety of

palladium-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination

could be employed to introduce a wide range of nitrogen-containing substituents, a common

strategy in the synthesis of pharmaceuticals.[11]
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Functionalization of the Hydroxyl Group: The hydroxyl group can be readily converted into

other functional groups. For example, it can be alkylated to form an ether, as demonstrated

in the synthesis of 5-bromo-1-methoxymethoxy naphthalene.[12] This protects the hydroxyl

group or modulates the electronic properties of the molecule for subsequent reactions.

The dual functionality of 5-Bromonaphthalen-1-ol allows for sequential and site-selective

modifications, providing a powerful platform for building molecular complexity and accessing

novel chemical entities for drug discovery and materials science.

Conclusion
5-Bromonaphthalen-1-ol is a compound whose strategic importance is derived from its

specific substitution pattern. While its direct synthesis can be challenging due to regioselectivity

issues, methods such as the aromatization of tetralone precursors or the Sandmeyer reaction

from the corresponding amine offer reliable, albeit sometimes complex, routes to the pure

compound. Its demonstrated activity as a PPARα ligand and its broad utility as a bifunctional

building block in advanced organic synthesis underscore its value to the scientific community.

For researchers in drug development, 5-Bromonaphthalen-1-ol represents a key starting

material for the exploration of new chemical space in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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